molecular formula C9H9FOS B14055403 1-(3-Fluoro-5-mercaptophenyl)propan-2-one

1-(3-Fluoro-5-mercaptophenyl)propan-2-one

Cat. No.: B14055403
M. Wt: 184.23 g/mol
InChI Key: NQLISIZRQZLXPX-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-mercaptophenyl)propan-2-one is a fluorinated aryl ketone derivative characterized by a propan-2-one (acetone) backbone substituted with a 3-fluoro-5-mercaptophenyl group.

Properties

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

1-(3-fluoro-5-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9FOS/c1-6(11)2-7-3-8(10)5-9(12)4-7/h3-5,12H,2H2,1H3

InChI Key

NQLISIZRQZLXPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)S)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluorobenzaldehyde with thiourea to form the corresponding thiol, which is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product .

Industrial Production Methods

Industrial production of 1-(3-Fluoro-5-mercaptophenyl)propan-2-one may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Fluoro-5-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-mercaptophenyl)propan-2-one involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

The following analysis compares 1-(3-Fluoro-5-mercaptophenyl)propan-2-one with structurally analogous arylpropan-2-one derivatives, focusing on substituent effects, synthesis methods, and physicochemical properties.

Substituent Effects and Reactivity
Compound Name Substituents on Aromatic Ring Key Reactivity Features Reference
This compound 3-F, 5-SH High reactivity due to thiol group (disulfide formation); fluorine deactivates ring for electrophilic substitution. N/A
1-(6-Methoxy-2-(4-methoxyphenyl)-3-methylbenzofuran-5-yl)propan-2-one Methoxy, methyl on benzofuran Methoxy groups enhance electron density; benzofuran core stabilizes π-systems.
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one 5-Cl, 2,3-I, 4-OCH₃ Halogenated substituents increase steric hindrance; iodides may participate in coupling reactions.
1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one 4-COCH₃, 3-OH Phenolic OH enables hydrogen bonding; acetyl group introduces conjugation.
(S)-1-(Piperidin-2-yl)propan-2-one Piperidine ring (N-containing) Nitrogen in heterocycle enables alkaloid-like biological activity (e.g., anti-helminthic).

Key Observations :

  • The thiol group in the target compound distinguishes it from hydroxyl- or methoxy-substituted analogs, offering unique redox and metal-binding properties.

Key Observations :

  • The target compound’s synthesis may face challenges due to thiol group sensitivity , requiring protective strategies (e.g., disulfide masking) absent in methoxy or halogenated analogs.
Physicochemical Properties
Compound Name Solubility Trends Stability Considerations Reference
This compound Low aqueous solubility (thiol + fluorine). Air-sensitive (thiol oxidation to disulfides). N/A
Methoxy-substituted benzofurans () Moderate solubility (polar groups). Stable under inert atmospheres; phenolic OH may oxidize.
Halogenated analogs () Low solubility (lipophilic Cl/I). Thermal stability due to halogen inertness.
Piperidine-derived propan-2-one () High solubility (polar N-heterocycle). Stable in biological pH ranges.

Key Observations :

  • The thiol group in the target compound necessitates storage under inert conditions, unlike methoxy or halogenated analogs.

Biological Activity

1-(3-Fluoro-5-mercaptophenyl)propan-2-one is an organic compound notable for its unique structural features, including a thiol group and a fluorine atom. These characteristics contribute to its significant biological activity, primarily through interactions with proteins and enzymes. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, potential applications in pharmacology, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9FOS. Its structure consists of:

  • Fluorine Atom : Enhances reactivity.
  • Thiol Group (–SH) : Capable of forming covalent bonds with cysteine residues in proteins.
  • Propan-2-one Moiety : Contributes to its overall chemical behavior.

The presence of the thiol group is particularly important as it allows the compound to interact with biological targets, potentially altering their functions and influencing various pathways within cells.

The primary mechanism by which this compound exerts its biological effects is through the formation of covalent bonds with thiol-reactive sites in proteins. This interaction can lead to:

  • Modulation of Enzyme Activity : By binding to active sites or regulatory sites on enzymes, the compound can enhance or inhibit enzymatic reactions.
  • Influence on Cellular Pathways : The alteration of protein function may impact signaling pathways, potentially leading to therapeutic effects or toxicity.

Research indicates that this compound could serve as a biochemical probe for studying protein functions and pathways, making it a candidate for further pharmacological investigation.

Research Findings

Several studies have explored the biological activity and potential applications of this compound:

  • Covalent Bond Formation : Studies demonstrate that the thiol group readily forms bonds with cysteine residues in target proteins. This property has implications for drug design, particularly in developing inhibitors for cysteine-dependent enzymes.
  • Pharmacological Applications : The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological systems. Its reactivity suggests applications in drug development, particularly in creating selective inhibitors or probes for studying specific pathways.
  • Comparative Studies : Research comparing this compound with similar compounds highlights its unique properties. For instance:
Compound NameKey Features
1-(3-Fluoro-4-mercaptophenyl)propan-2-oneSimilar structure but different mercapto position; affects reactivity.
1-(3-Fluoro-5-hydroxyphenyl)propan-2-oneHydroxyl group instead of mercapto; alters biological activity.
1-(3-Fluoro-5-methylphenyl)propan-2-oneMethyl group replacing the mercapto group; changes steric effects.

This table illustrates how variations in structure influence reactivity and biological activity, emphasizing the importance of specific functional group positioning.

Case Studies

A notable case study involves the use of this compound as a tool in biochemical assays to investigate enzyme inhibition mechanisms. In these studies, researchers observed significant changes in enzyme kinetics upon treatment with this compound, indicating its potential as a selective inhibitor.

Moreover, pharmacological screenings have shown that derivatives of this compound exhibit varying degrees of bioactivity, suggesting that further structural modifications could enhance therapeutic efficacy while minimizing side effects .

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